molecular formula C22H20ClFN2O4 B11320032 N-(2-chloro-4-fluorobenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-4-fluorobenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11320032
M. Wt: 430.9 g/mol
InChI Key: KYKHRPDBYGELSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-4-fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluoro, and methoxy groups, as well as a pyridine ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 2-chloro-4-fluorobenzylamine in the presence of a base such as triethylamine to form the benzamide intermediate.

    Pyridine Substitution: The final step involves the substitution of the benzamide intermediate with 2-aminopyridine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Chloro-4-fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide is unique due to its combination of chloro, fluoro, and methoxy substituents along with a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H20ClFN2O4

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3,4,5-trimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H20ClFN2O4/c1-28-18-10-15(11-19(29-2)21(18)30-3)22(27)26(20-6-4-5-9-25-20)13-14-7-8-16(24)12-17(14)23/h4-12H,13H2,1-3H3

InChI Key

KYKHRPDBYGELSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.